Cas no 31539-67-0 (1-[1-(1-methylethyl)-1H-benzimidazol-2-yl]-Ethanone)

1-[1-(1-Methylethyl)-1H-benzimidazol-2-yl]-Ethanone is a benzimidazole-derived ketone compound with potential applications in pharmaceutical and agrochemical research. Its structure features a substituted benzimidazole core, which is known for its versatility in bioactive molecule design. The presence of the isopropyl group at the 1-position enhances steric and electronic properties, while the acetyl moiety at the 2-position offers reactivity for further functionalization. This compound may serve as a key intermediate in synthesizing heterocyclic compounds with antimicrobial, antifungal, or antitumor activity. Its stability and well-defined molecular architecture make it suitable for exploratory studies in medicinal chemistry and material science.
1-[1-(1-methylethyl)-1H-benzimidazol-2-yl]-Ethanone structure
31539-67-0 structure
Product Name:1-[1-(1-methylethyl)-1H-benzimidazol-2-yl]-Ethanone
CAS No:31539-67-0
MF:C12H14N2O
MW:202.252362728119
CID:1110736
Update Time:2025-10-30

1-[1-(1-methylethyl)-1H-benzimidazol-2-yl]-Ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-[1-(1-methylethyl)-1H-benzimidazol-2-yl]-Ethanone
    • 1-(1-Isopropyl-1H-benzoimidazol-2-yl)-ethanone
    • Ethanone, 1-[1-(1-methylethyl)-1H-benzimidazol-2-yl]-
    • Inchi: 1S/C12H14N2O/c1-8(2)14-11-7-5-4-6-10(11)13-12(14)9(3)15/h4-8H,1-3H3
    • InChI Key: QBLFMKVOOXKPGD-UHFFFAOYSA-N
    • SMILES: C(=O)(C1N(C(C)C)C2=CC=CC=C2N=1)C

Experimental Properties

  • Density: 1.13±0.1 g/cm3(Predicted)
  • Boiling Point: 336.5±25.0 °C(Predicted)
  • pka: 3.55±0.10(Predicted)

1-[1-(1-methylethyl)-1H-benzimidazol-2-yl]-Ethanone Pricemore >>

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Additional information on 1-[1-(1-methylethyl)-1H-benzimidazol-2-yl]-Ethanone

Professional Introduction to Compound with CAS No. 31539-67-0 and Product Name: 1-[1-(1-methylethyl)-1H-benzimidazol-2-yl]-Ethanone

The compound with the CAS number 31539-67-0 and the product name 1-[1-(1-methylethyl)-1H-benzimidazol-2-yl]-Ethanone represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The benzimidazole moiety, a well-known pharmacophore, plays a pivotal role in modulating various biological pathways, making this compound a promising candidate for further investigation.

Structurally, 1-[1-(1-methylethyl)-1H-benzimidazol-2-yl]-Ethanone incorporates a benzimidazole ring system linked to an isopropyl-substituted benzene ring through an acetyl group. This configuration not only imparts stability to the molecule but also enhances its solubility and bioavailability, critical factors for any therapeutic agent. The presence of the isopropyl group at the 1-position of the benzimidazole ring further influences its electronic properties, potentially affecting its interactions with biological targets.

In recent years, there has been a surge in research focusing on benzimidazole derivatives due to their diverse biological activities. Studies have demonstrated that these compounds exhibit antimicrobial, anti-inflammatory, and anticancer properties. The specific derivative 1-[1-(1-methylethyl)-1H-benzimidazol-2-yl]-Ethanone has shown particular promise in preclinical studies as a modulator of enzyme activity and receptor binding. Its ability to interact with proteins and enzymes at the molecular level makes it a valuable tool for understanding disease mechanisms and developing novel therapeutic strategies.

The pharmacological profile of 1-[1-(1-methylethyl)-1H-benzimidazol-2-yl]-Ethanone has been extensively studied in vitro and in vivo. Research indicates that this compound exhibits significant inhibitory activity against several key enzymes implicated in cancer progression. For instance, it has demonstrated potent inhibition of kinases such as EGFR (Epidermal Growth Factor Receptor) and MET (Mesenchymal-Epithelial Transition factor), which are crucial for tumor cell proliferation and survival. These findings align with the growing interest in targeted therapy approaches that aim to disrupt specific signaling pathways involved in cancer.

Beyond its anticancer potential, 1-[1-(1-methylethyl)-1H-benzimidazol-2-yl]-Ethanone has also shown promise in treating inflammatory diseases. Chronic inflammation is a hallmark of many pathological conditions, including autoimmune disorders and metabolic diseases. The compound's ability to modulate inflammatory pathways suggests its utility as an anti-inflammatory agent. Preclinical studies have revealed that it can reduce the production of pro-inflammatory cytokines such as TNF-α (Tumor Necrosis Factor-alpha) and IL-6 (Interleukin-6), thereby alleviating inflammation and associated symptoms.

The synthesis of 1-[1-(1-methylethyl)-1H-benzimidazol-2-yl]-Ethanone involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The key step involves the condensation of 2-formylbenzoic acid with 2-aminoethylbenzimidazole in the presence of a suitable catalyst. Subsequent acylation with isopropyl chloroformate introduces the isopropyl-substituted acetyl group, completing the molecular structure. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in both research and clinical settings.

The chemical properties of 31539-67-0, such as its solubility profile and stability under various conditions, are critical factors that influence its formulation as a drug or diagnostic agent. Solubility plays a crucial role in determining bioavailability, while stability ensures that the compound remains effective throughout storage and administration. Researchers have employed various techniques to optimize these properties, including crystal engineering and solvent-based formulations.

Recent advancements in computational chemistry have further enhanced our understanding of 31539-67-0's interactions with biological targets. Molecular docking studies have been instrumental in predicting how this compound binds to specific proteins and enzymes, providing insights into its mechanism of action. These computational approaches complement experimental data obtained from wet lab studies, offering a holistic view of the compound's pharmacological properties.

The potential therapeutic applications of 31539-67-0 extend beyond oncology and inflammation management. Emerging research suggests its utility in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The benzimidazole scaffold is known to interact with amyloid-beta plaques, which are characteristic pathological features of Alzheimer's disease. By modulating these interactions, 31539-67-0 may help mitigate cognitive decline associated with this condition.

In conclusion,31539-67-0 represents a significant advancement in pharmaceutical chemistry with promising applications across multiple therapeutic areas. Its unique structural features make it a versatile tool for drug discovery, while recent research highlights its potential as an anticancer agent, anti-inflammatory drug, and neuroprotective compound. As our understanding of disease mechanisms continues to evolve,31539-67-0 will undoubtedly play an increasingly important role in developing novel therapies that improve patient outcomes.

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